molecular formula C16H13N5O3S B2460566 4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide CAS No. 899967-77-2

4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide

Cat. No.: B2460566
CAS No.: 899967-77-2
M. Wt: 355.37
InChI Key: FVNHAPGAOWPXPI-UHFFFAOYSA-N
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Description

4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide is a complex organic compound that features a combination of pyridine, oxadiazole, and benzamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with pyridine derivatives. The thioacetamido linkage is then introduced through a nucleophilic substitution reaction, followed by the coupling of the resulting intermediate with benzoyl chloride to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting the function of enzymes or blocking receptor activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or the reduction of microbial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide
  • 4-(2-((5-(Pyridin-3-yl)-1,3,4-triazol-2-yl)thio)acetamido)benzamide
  • 4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)amino)acetamido)benzamide

Uniqueness

The uniqueness of 4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.

Biological Activity

The compound 4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide is a derivative of the oxadiazole class, which has garnered interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H16N4O2SC_{15}H_{16}N_{4O_{2}S}, with a molecular weight of approximately 320.38 g/mol. The structural complexity arises from the incorporation of a pyridine ring and an oxadiazole moiety, both known for their biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold has been shown to interact with various biological targets involved in cancer cell proliferation. For instance, research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell survival and replication .

Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives

Compound NameTarget EnzymeIC50 (μM)Reference
Compound AThymidylate Synthase2.5
Compound BHDAC1.8
Compound CTopoisomerase II3.0

Antitubercular Activity

The compound's structural analogs have been evaluated for antitubercular activity against Mycobacterium tuberculosis. In a study assessing various derivatives, compounds similar to the target compound showed significant activity with IC90 values ranging from 3.73 to 4.00 μM . This suggests that the incorporation of the pyridine and oxadiazole moieties may enhance the antitubercular properties.

The mechanism by which these compounds exert their biological effects often involves molecular docking studies that reveal how they bind to specific proteins or enzymes. For example, docking studies have shown that oxadiazole derivatives can inhibit telomerase activity, which is pivotal in cancer cell immortality . Additionally, the presence of the thioacetamido group may facilitate interactions with target proteins through hydrogen bonding and hydrophobic interactions.

Case Studies

  • Study on Anticancer Activity : A recent investigation into various oxadiazole derivatives demonstrated that one compound exhibited an IC50 value of less than 1 μM against cancer cell lines, indicating potent anticancer properties .
  • Antitubercular Screening : In a series of tests on modified oxadiazoles, one derivative showed an IC90 value significantly lower than standard treatments, suggesting potential as a new therapeutic agent against tuberculosis .

Properties

IUPAC Name

4-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c17-14(23)10-3-5-12(6-4-10)19-13(22)9-25-16-21-20-15(24-16)11-2-1-7-18-8-11/h1-8H,9H2,(H2,17,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNHAPGAOWPXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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